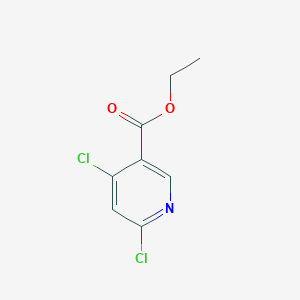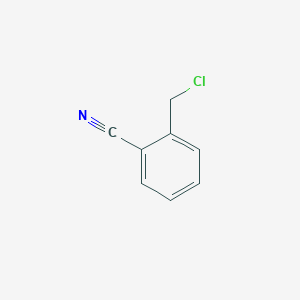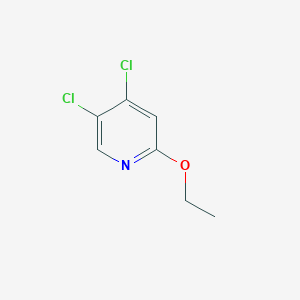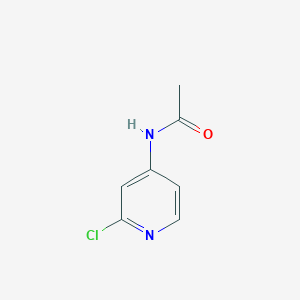
N-((4-(4-Fluorobencil)morfolin-2-il)metil)acetamida
Descripción general
Descripción
“N-((4-(4-Fluorobenzyl)morpholin-2-yl)methyl)acetamide” is a chemical compound with the molecular formula C14H19FN2O2 . It has a molecular weight of 266.311 .
Molecular Structure Analysis
The molecular structure of “N-((4-(4-Fluorobenzyl)morpholin-2-yl)methyl)acetamide” consists of a morpholine ring attached to a benzyl group with a fluorine atom at the para position . The morpholine ring is further linked to an acetamide group .Physical And Chemical Properties Analysis
“N-((4-(4-Fluorobenzyl)morpholin-2-yl)methyl)acetamide” has a molecular weight of 266.311 and a density of 1.2±0.1 g/cm3 . Its boiling point is 430.0±30.0 °C at 760 mmHg . The flash point is 213.8±24.6 °C . The exact melting point is not available .Aplicaciones Científicas De Investigación
He realizado búsquedas para encontrar aplicaciones de investigación científica detalladas para el compuesto N-((4-(4-Fluorobencil)morfolin-2-il)metil)acetamida, también conocido como 2-Acetilamidometil-4-(4-fluorobencil)morfolina. Sin embargo, la información disponible es limitada y no proporciona un análisis exhaustivo de aplicaciones únicas en diferentes campos.
Los resultados de la búsqueda ofrecen principalmente información del producto, como el número CAS y la fórmula molecular, y mencionan que el compuesto se puede utilizar en simulaciones de dinámica molecular para comprender la estereoquímica, el isomerismo, la hibridación y los orbitales . También se menciona su uso en ciencias de la vida, ciencia de los materiales, síntesis química, cromatografía e investigación analítica , pero sin detalles específicos.
Mecanismo De Acción
Target of Action
It’s commonly used in organic synthesis reactions .
Mode of Action
It’s known to be used in nucleophilic substitution reactions, Friedel-Crafts reactions, and aldol condensation reactions .
Pharmacokinetics
It’s worth noting that the compound’s lipophilicity, water solubility, and other physicochemical properties can influence its bioavailability .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, it should be stored in a cool, dry place, away from sources of ignition and oxidizing agents . It’s soluble in some organic solvents, such as ethanol and dimethyl sulfoxide , which can affect its action and stability.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-((4-(4-Fluorobenzyl)morpholin-2-yl)methyl)acetamide in laboratory experiments is its low cost and ease of synthesis. As it can be easily synthesized in the lab, it is an affordable option for researchers. Additionally, it is a relatively safe compound, as it has a low toxicity profile. However, it is important to note that N-((4-(4-Fluorobenzyl)morpholin-2-yl)methyl)acetamide has not been thoroughly tested in humans, so its effects on humans are not yet fully understood.
Direcciones Futuras
Given its wide range of potential applications, N-((4-(4-Fluorobenzyl)morpholin-2-yl)methyl)acetamide has a number of potential future directions. One potential direction is the development of new drugs that utilize N-((4-(4-Fluorobenzyl)morpholin-2-yl)methyl)acetamide as an active ingredient. Additionally, N-((4-(4-Fluorobenzyl)morpholin-2-yl)methyl)acetamide could be used in further biochemical and physiological studies to better understand its effects on the body. Finally, it could be used in synthesis studies to synthesize new compounds.
Safety and Hazards
The safety information for “N-((4-(4-Fluorobenzyl)morpholin-2-yl)methyl)acetamide” indicates that it has the GHS07 pictogram, with the signal word "Warning" . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Propiedades
IUPAC Name |
N-[[4-[(4-fluorophenyl)methyl]morpholin-2-yl]methyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19FN2O2/c1-11(18)16-8-14-10-17(6-7-19-14)9-12-2-4-13(15)5-3-12/h2-5,14H,6-10H2,1H3,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYDYAXXGLUZOJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC1CN(CCO1)CC2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40443497 | |
| Record name | N-({4-[(4-Fluorophenyl)methyl]morpholin-2-yl}methyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40443497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
112913-94-7 | |
| Record name | N-({4-[(4-Fluorophenyl)methyl]morpholin-2-yl}methyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40443497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














